molecular formula C14H8ClFN2O B12939424 6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B12939424
M. Wt: 274.68 g/mol
InChI Key: SGPFIWGWYPTAHI-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multistep reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as iodine or transition metals to facilitate the formation of the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of both chloro and fluorophenyl substituents, which enhance its chemical reactivity and potential for diverse applications. The combination of these substituents provides a distinct electronic environment that can influence its interactions with molecular targets and its overall biological activity .

Properties

Molecular Formula

C14H8ClFN2O

Molecular Weight

274.68 g/mol

IUPAC Name

6-chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

InChI

InChI=1S/C14H8ClFN2O/c15-10-4-5-13-17-14(12(8-19)18(13)7-10)9-2-1-3-11(16)6-9/h1-8H

InChI Key

SGPFIWGWYPTAHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N3C=C(C=CC3=N2)Cl)C=O

Origin of Product

United States

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